1,3,3a,4,5,7a-Hexahydro-2-benzofuran
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Overview
Description
1,3,3a,4,5,7a-Hexahydro-2-benzofuran is an organic compound with the molecular formula C8H12O . It is a cyclic ether and a derivative of benzofuran. This compound is known for its unique structure, which includes a fused ring system that combines a benzene ring with a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3a,4,5,7a-Hexahydro-2-benzofuran can be synthesized through various methods. One common approach involves the Diels-Alder reaction between butadiene and maleic anhydride . The reaction typically requires heating and can be catalyzed by Lewis acids to improve yield and selectivity. The product is then purified through recrystallization from solvents like toluene.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3,3a,4,5,7a-Hexahydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1,3,3a,4,5,7a-Hexahydro-2-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3,3a,4,5,7a-Hexahydro-2-benzofuran involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid
- 3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid
- 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran
Uniqueness
1,3,3a,4,5,7a-Hexahydro-2-benzofuran is unique due to its specific ring structure and the presence of both benzene and furan rings. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
1,3,3a,4,5,7a-hexahydro-2-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1,3,7-8H,2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGMLRPUGQRWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521362 |
Source
|
Record name | 1,3,3a,4,5,7a-Hexahydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60521362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36598-82-0 |
Source
|
Record name | 1,3,3a,4,5,7a-Hexahydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60521362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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